4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22(11-6-16-30(27,28)19-7-2-1-3-8-19)24-18-14-12-17(13-15-18)23-25-20-9-4-5-10-21(20)29-23/h1-5,7-10,12-15H,6,11,16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLXUHPAZBWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide typically involves multiple steps:
Formation of the benzo[d]oxazole moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the benzo[d]oxazole to the phenyl ring: This step often involves a Suzuki coupling reaction between a benzo[d]oxazole boronic acid and a halogenated phenyl compound.
Introduction of the phenylsulfonyl group: This can be done via a sulfonylation reaction using a sulfonyl chloride and a base.
Formation of the butanamide backbone: This step involves the amidation of a suitable butanoic acid derivative with an amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity.
Materials Science: The compound’s electronic properties can be exploited in the design of new materials with specific functionalities.
Comparison with Similar Compounds
Structural Analogues with Benzoxazole/Benzothiazole Moieties
Key Observations :
- Benzoxazole vs.
- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound enhances electrophilicity and stability compared to sulfanyl derivatives, which may influence metabolic resistance .
- Substituent Diversity: Methoxy or amino groups (e.g., in ) improve solubility, while bulky groups like cyclopropanesulfonamide () enhance target specificity .
Sulfonamide Derivatives with Varied Pharmacophores
Key Observations :
- Antimicrobial vs. Anti-Proliferative Activity : Sulfamoyl-oxazole derivatives () target microbial enzymes, whereas CTPS1 inhibitors () focus on human metabolic pathways .
- Chirality and Complexity : Valecobulinum () demonstrates how stereochemistry and multi-heterocyclic systems enhance specificity, a feature absent in the target compound but relevant for advanced drug design .
Biological Activity
4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the benzoxazole moiety and the sulfonamide group, suggest various mechanisms of action that may contribute to its therapeutic effects.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a sulfonamide group attached to a butanamide backbone and a benzoxazole ring, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.42 g/mol |
| Solubility | Soluble in DMSO and dimethylformamide |
| Melting Point | Not available |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes, potentially leading to anti-inflammatory effects.
- Cytokine Modulation : Research indicates that compounds with similar structures can suppress pro-inflammatory cytokines such as IL-1β and IL-6, which are crucial in inflammatory pathways .
- DNA Interaction : The benzoxazole moiety may intercalate into DNA, disrupting replication and transcription processes.
Biological Activity Studies
Several studies have investigated the biological activities of related compounds or derivatives:
- Anti-inflammatory Activity : A study synthesized novel benzoxazole derivatives and evaluated their effects on mRNA expression levels of IL-1β and IL-6. Compounds showed significant inhibition in vitro, indicating potential anti-inflammatory properties .
- Cardiovascular Effects : Research on benzenesulfonamide derivatives demonstrated their ability to lower coronary resistance and perfusion pressure in isolated rat heart models. This suggests a potential cardiovascular protective effect through calcium channel modulation .
Case Studies
- In Vitro Studies : A series of experiments were conducted to assess the anti-inflammatory effects of benzoxazole-containing compounds. The results showed that specific derivatives significantly reduced cytokine production without hepatotoxicity.
- In Vivo Models : Animal studies further confirmed that certain derivatives could effectively decrease inflammatory markers in vivo, supporting their potential therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
